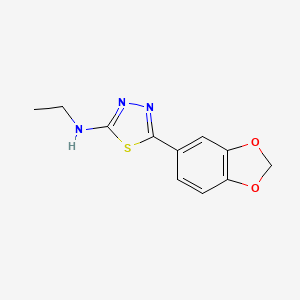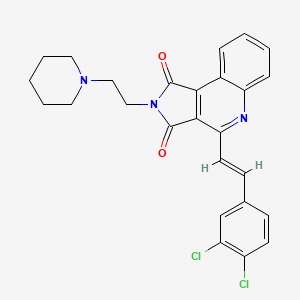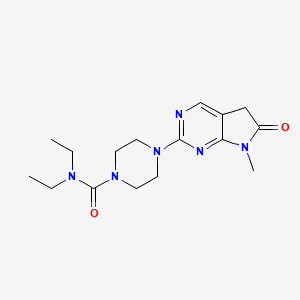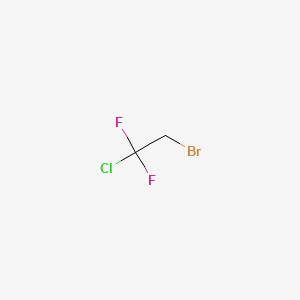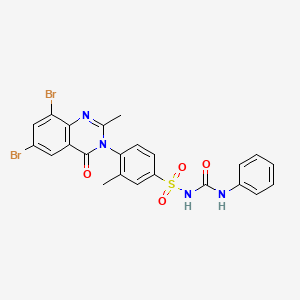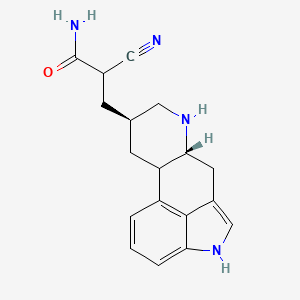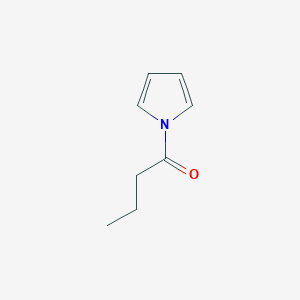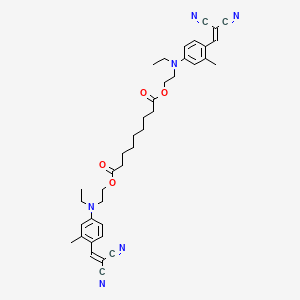
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate typically involves a multi-step process. The initial step often includes the formation of the dicyanovinyl group, followed by the introduction of the methylphenyl and ethylamino groups. The final step involves the esterification with azelaic acid to form the azelate ester. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines
Wissenschaftliche Forschungsanwendungen
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline
- 4-(Bis-{4-[5-(2,2-dicyano-vinyl)-thiophene-2-yl]-phenyl}-amino)-benzoic acid
Uniqueness
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a broader range of applications and potential for innovation in various fields.
Eigenschaften
CAS-Nummer |
93966-62-2 |
|---|---|
Molekularformel |
C39H46N6O4 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
bis[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C39H46N6O4/c1-5-44(36-16-14-34(30(3)22-36)24-32(26-40)27-41)18-20-48-38(46)12-10-8-7-9-11-13-39(47)49-21-19-45(6-2)37-17-15-35(31(4)23-37)25-33(28-42)29-43/h14-17,22-25H,5-13,18-21H2,1-4H3 |
InChI-Schlüssel |
YFQBDOXXTMOVIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


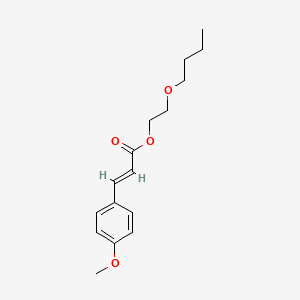
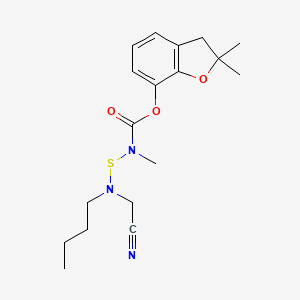
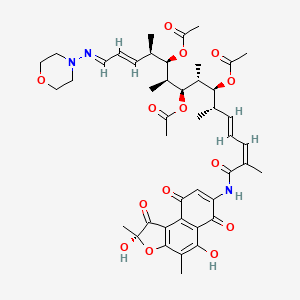
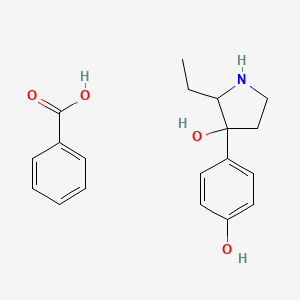
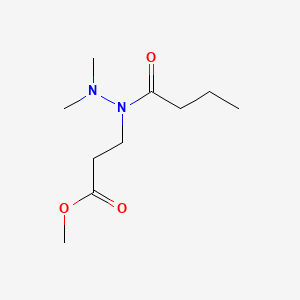
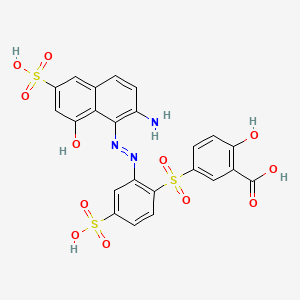
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12698059.png)
